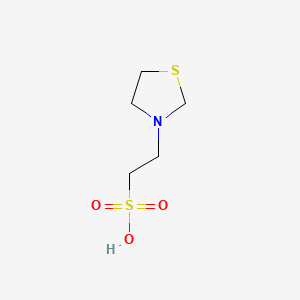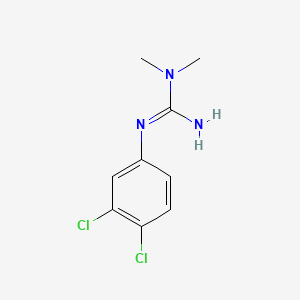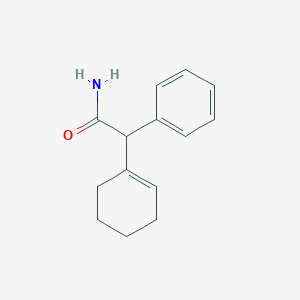
2-(Cyclohexen-1-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexen-1-yl)-2-phenylacetamide is an organic compound that features a cyclohexene ring and a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexen-1-yl)-2-phenylacetamide typically involves the reaction of cyclohexene with phenylacetic acid under specific conditions. One common method involves the use of a hydrogenation catalyst, such as rhodium, in an acidic solvent to facilitate the reaction . The process may also involve intermediate steps, such as the formation of cyclohexenylacetonitrile, which is then reduced to the corresponding amine before reacting with phenylacetic acid .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexen-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amide group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like organocopper compounds can be employed in substitution reactions.
Major Products
Oxidation: Cyclohexenone and cyclohexenol derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexen-1-yl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexen-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure.
Cyclohexenone: An enone with a similar cyclohexene ring and a carbonyl group.
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexenyl group.
Uniqueness
2-(Cyclohexen-1-yl)-2-phenylacetamide is unique due to the presence of both a cyclohexene ring and a phenylacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Eigenschaften
CAS-Nummer |
6974-76-1 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H17NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2,(H2,15,16) |
InChI-Schlüssel |
HOVYGLDECOUQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




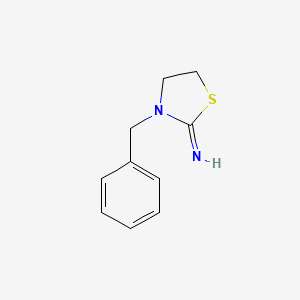

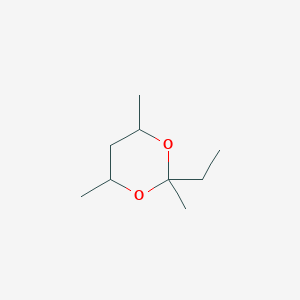
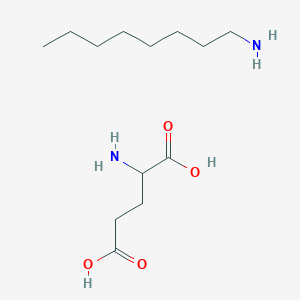
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
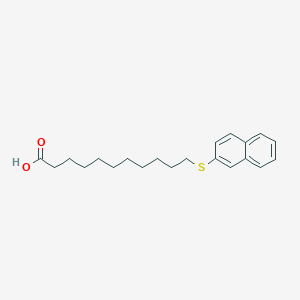
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
